molecular formula C7H9NO2S B15177997 2-Thiophenecarboxamide, 3-ethoxy- CAS No. 139926-21-9

2-Thiophenecarboxamide, 3-ethoxy-

Cat. No.: B15177997
CAS No.: 139926-21-9
M. Wt: 171.22 g/mol
InChI Key: SZZQTGDGOYRCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-thiophenecarboxamide (CAS 139926-21-9) is a thiophene derivative with the molecular formula C₇H₉NO₂S and a molecular weight of 171.035 g/mol . Its structure consists of a thiophene ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a carboxamide (-CONH₂) at the 2-position.

Properties

CAS No.

139926-21-9

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

3-ethoxythiophene-2-carboxamide

InChI

InChI=1S/C7H9NO2S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9)

InChI Key

SZZQTGDGOYRCRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, 3-ethoxy- typically involves the condensation of thiophene derivatives with appropriate amides and ethoxy groups. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, 3-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences between 3-ethoxy-2-thiophenecarboxamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
3-Ethoxy-2-thiophenecarboxamide 139926-21-9 C₇H₉NO₂S 171.035 Ethoxy (3), Carboxamide (2) Electron-rich due to ethoxy group
3-Methylthiophene-2-carboxamide 76655-99-7 C₆H₇NOS 141.188 Methyl (3), Carboxamide (2) Smaller substituent; lower lipophilicity
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate - C₁₄H₁₃ClNO₂S 294.78 Amino (3), Chlorophenyl (5), Ester (2) Bioactive intermediate; halogen enhances stability
5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide 916985-21-2 C₂₃H₂₂N₂O₆S₂ 486.56 Dimethoxy-benzimidazole (5), Methylsulfonyl-methoxy (3) High molecular complexity; potential kinase inhibitor
Key Observations:
  • Substituent Size and Electronic Effects : The ethoxy group in 3-ethoxy-2-thiophenecarboxamide is bulkier and more electron-donating than the methyl group in its methyl-substituted analog (CAS 76655-99-7). This increases steric hindrance and may enhance π-stacking interactions in biological systems .
  • Functional Group Diversity: Replacing the carboxamide with an ester (e.g., Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) alters solubility and reactivity, making the ester more prone to hydrolysis but useful as a synthetic intermediate .
  • Complexity and Bioactivity : Compounds like the dimethoxy-benzimidazole derivative (CAS 916985-21-2) demonstrate how additional aromatic systems (e.g., benzimidazole) and sulfonyl groups can target specific enzymes, contrasting with the simpler structure of 3-ethoxy-2-thiophenecarboxamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.